
1-(2-Chloropyridin-3-yl)propane-1,3-diol
Vue d'ensemble
Description
“1-(2-Chloropyridin-3-yl)propane-1,3-diol” is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.6255 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran . The reaction is stirred for 60 minutes, after which silica gel is added and the solvent is removed under reduced pressure . The product is then eluted with 75% ETOAC/Hex .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively detailed in the search results. It is known that its molecular weight is 187.6255 , but other properties such as boiling point, density, or solubility are not provided.Applications De Recherche Scientifique
Biotechnological Production and Applications
Bio-based Chemical Production : Compounds similar to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, such as 1,3-propanediol, are highlighted for their role in biotechnologically produced chemicals. These diols serve as platform chemicals with a wide range of applications, including in the production of polymers and biofuels. The microbial production of diols like 1,3-propanediol from renewable resources has seen significant advancements, emphasizing the importance of optimizing fermentation processes and genetic engineering of production strains for higher yields and productivity (Zeng & Sabra, 2011).
Separation Technologies : The downstream processing of biologically produced diols, including 1,3-propanediol, involves complex separation methods due to the mixture of compounds in the fermentation broth. Research has focused on improving the efficiency of separation technologies such as evaporation, distillation, and membrane filtration to reduce energy consumption and costs associated with the purification of these valuable bioproducts (Xiu & Zeng, 2008).
Chemical Synthesis and Structural Studies
Complexation with Metals : Studies on the complexation of ligands related to this compound with metals like cadmium have been conducted to understand their coordination chemistry. These studies reveal interesting structural features and potential applications in designing metal-organic frameworks (MOFs) or catalytic systems. For instance, the complexation behavior of ligands derived from 2-pyridinecarbaldehyde shows the potential for creating novel coordination compounds with specific magnetic or structural properties (Hakimi et al., 2013).
Synthesis of Derivatives : The synthesis of derivatives from compounds structurally similar to this compound, such as 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, demonstrates the chemical versatility and potential for creating compounds with antimicrobial properties. These derivatives were synthesized under ultrasound irradiation, showcasing an efficient and environmentally friendly method for generating compounds with potential pharmaceutical applications (Chate et al., 2013).
Environmental and Material Science Applications
- Biodegradation of Pollutants : The biotransformation of chlorinated propanes by microbial strains expressing specific enzymes shows the potential for environmental remediation. Studies on Methylosinus trichosporium OB3b, for example, have demonstrated its ability to degrade chloropropanes, including those structurally related to this compound, suggesting a pathway for mitigating pollution from these compounds (Bosma & Janssen, 1998).
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-Chloropyridin-3-yl)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of specific proteins, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMNTRYDKIYTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

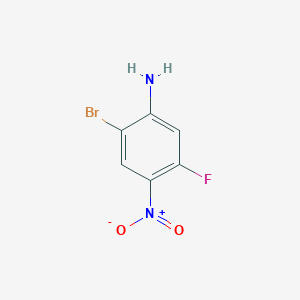
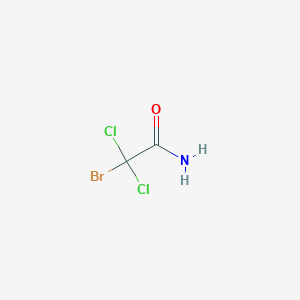
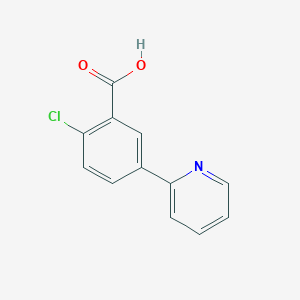
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)


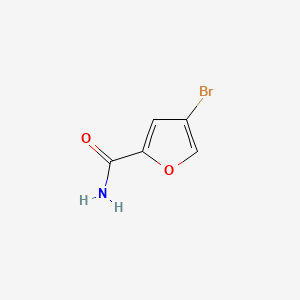
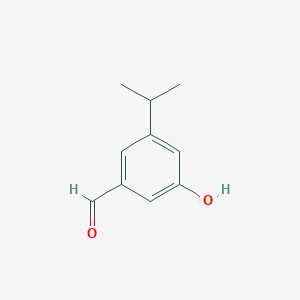
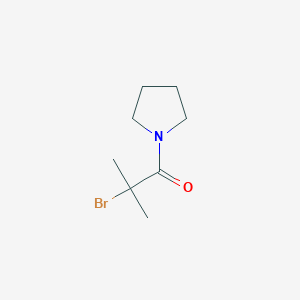

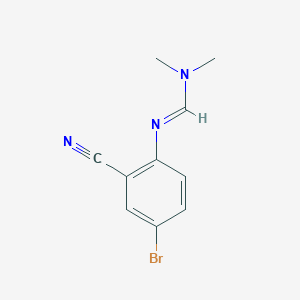
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
